molecular formula C23H18N2O4 B14972381 Ethyl 4-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate

Ethyl 4-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate

Katalognummer: B14972381
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: UMRGATLUBVBFMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE typically involves the condensation of 2-aminophenol with various aldehydes or ketones, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and include solvents like dimethyl sulfoxide (DMSO) and catalysts like copper (II) oxide nanoparticles .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds potential candidates for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE include other benzoxazole derivatives such as:

  • 5-nitro-2-(4-butylphenyl)benzoxazole
  • 2-(4-butylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C23H18N2O4

Molekulargewicht

386.4 g/mol

IUPAC-Name

ethyl 4-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C23H18N2O4/c1-2-28-23(27)16-8-11-18(12-9-16)24-22(26)17-10-13-20-19(14-17)21(29-25-20)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26)

InChI-Schlüssel

UMRGATLUBVBFMP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.